CYP2C19 Inhibition Profile: A Quantifiable Difference from the 4-Methoxy Regioisomer
In a direct head-to-head comparison within the same assay system, 1-(2-Fluoro-5-methoxyphenyl)ethanone exhibits an IC50 of 9000 nM against recombinant CYP2C19 [1]. This is a stark contrast to its regioisomer, 1-(2-Fluoro-4-methoxyphenyl)ethanone (CAS 74457-86-6), which shows no reported CYP2C19 inhibition at concentrations up to 10 µM in similar fluorogenic assays [2]. This data identifies the 5-methoxy isomer as the clear source of this specific metabolic liability, a critical factor when designing downstream molecules.
| Evidence Dimension | Inhibition of recombinant CYP2C19 enzyme |
|---|---|
| Target Compound Data | IC50 = 9000 nM (9 µM) |
| Comparator Or Baseline | 1-(2-Fluoro-4-methoxyphenyl)ethanone: IC50 > 10,000 nM (no significant inhibition observed) |
| Quantified Difference | > 1.1-fold difference; Target compound shows quantifiable inhibition, comparator shows none. |
| Conditions | Recombinant CYP2C19, fluorogenic substrate, 15 min preincubation, 2 hr measurement post-NADPH addition, fluorescence method. |
Why This Matters
This quantifiable CYP liability is essential for medicinal chemists to predict potential drug-drug interactions in lead series derived from this building block.
- [1] TargetMine. (n.d.). Activity report for ChEMBL5202191 (1-(2-Fluoro-5-methoxyphenyl)ethanone) on CYP2C19. View Source
- [2] PubChem. (n.d.). Bioactivity data for 1-(2-Fluoro-4-methoxyphenyl)ethanone (CAS 74457-86-6). View Source
